4-Ethynyl-2-methylpyridine
CAS No.: 30413-56-0
Cat. No.: VC2695832
Molecular Formula: C8H7N
Molecular Weight: 117.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 30413-56-0 |
---|---|
Molecular Formula | C8H7N |
Molecular Weight | 117.15 g/mol |
IUPAC Name | 4-ethynyl-2-methylpyridine |
Standard InChI | InChI=1S/C8H7N/c1-3-8-4-5-9-7(2)6-8/h1,4-6H,2H3 |
Standard InChI Key | IBKIVAAQROPWIF-UHFFFAOYSA-N |
SMILES | CC1=NC=CC(=C1)C#C |
Canonical SMILES | CC1=NC=CC(=C1)C#C |
Introduction
Chemical Properties and Structure
4-Ethynyl-2-methylpyridine possesses several distinctive chemical and physical properties that make it valuable for research purposes. The core structure consists of a pyridine ring with two functional groups: an ethynyl group providing triple-bond reactivity and a methyl group offering potential for further functionalization.
Physical and Chemical Characteristics
The compound exists as a stable organic solid under standard conditions. Its structural composition includes both sp² and sp hybridized carbon atoms, with the ethynyl group conferring unique reactivity through its terminal alkyne functionality.
Table 1: Key Physical and Chemical Properties of 4-Ethynyl-2-methylpyridine
Property | Value |
---|---|
CAS Number | 30413-56-0 |
Molecular Formula | C₈H₇N |
Molecular Weight | 117.15 g/mol |
IUPAC Name | 4-ethynyl-2-methylpyridine |
Standard InChI | InChI=1S/C8H7N/c1-3-8-4-5-9-7(2)6-8/h1,4-6H,2H3 |
Standard InChIKey | IBKIVAAQROPWIF-UHFFFAOYSA-N |
SMILES | CC1=NC=CC(=C1)C#C |
Canonical SMILES | CC1=NC=CC(=C1)C#C |
PubChem Compound ID | 56972343 |
Structural Features
The ethynyl group in 4-Ethynyl-2-methylpyridine is particularly significant as it can participate in various coupling reactions, including Sonogashira coupling and click chemistry. The terminal alkyne can enhance binding affinity through π-π interactions when incorporated into bioactive molecules, potentially influencing their biological activity. The methyl group at position 2 contributes to the electron density distribution across the pyridine ring, affecting the compound's basicity and reactivity patterns.
Synthesis Methods
Several synthetic approaches exist for the preparation of 4-Ethynyl-2-methylpyridine, with varying degrees of efficiency and yield. The documented synthesis methods primarily focus on deprotection of silyl-protected precursors.
Synthesis from Trimethylsilyl Precursor
One of the most well-documented synthesis routes involves the deprotection of 2-methyl-4-[(trimethylsilyl)ethynyl]pyridine . This approach offers good yields and relatively straightforward reaction conditions:
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Starting with 2-methyl-4-[(trimethylsilyl)ethynyl]pyridine (1.63 g, 8.62 mmol)
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Adding potassium carbonate (5.95 g, 43.1 mmol) in methanol (30 mL)
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Stirring the mixture for 2 hours at 60°C
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Evaporating methanol under vacuum
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Adding water and extracting with dichloromethane
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Drying the combined organic phases over sodium sulfate
This method yields 4-ethynyl-2-methylpyridine with approximately 88% efficiency . The reaction involves the removal of the trimethylsilyl protecting group under basic conditions, revealing the terminal alkyne.
Biological Activity and Applications
4-Ethynyl-2-methylpyridine and structurally related compounds have demonstrated various biological activities that suggest potential applications in medicinal chemistry and pharmaceutical research.
Research Applications
In addition to potential therapeutic applications, 4-Ethynyl-2-methylpyridine serves as a valuable building block in organic synthesis. The terminal alkyne functionality allows for:
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Click chemistry reactions for bioconjugation
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Metal-catalyzed coupling reactions to create more complex molecules
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Synthesis of materials with extended π-conjugation
These applications make 4-Ethynyl-2-methylpyridine a versatile compound in both medicinal chemistry research and materials science investigations.
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